Bienvenue dans la boutique en ligne BenchChem!

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Lipophilicity Drug Design ADME

A uniquely substituted chemical probe for structure-activity relationship (SAR) studies in oncology and anti-inflammatory research. The 4,7-dichloro-benzothiazole core combined with a para-fluorobenzamide group creates a distinct electronic/steric profile not found in mono‑halogenated analogs. With a computed LogP of 4.9 and TPSA of 70.2 Ų, it is an ideal benchmark for PAMPA or Caco‑2 permeability assays and a strategic starting point for prodrug design or deuterated analog programs aiming to improve metabolic stability while retaining membrane permeability. Select this compound to quantify the contribution of this specific halogen arrangement to antiproliferative activity, apoptosis induction, or target binding.

Molecular Formula C14H7Cl2FN2OS
Molecular Weight 341.18
CAS No. 912760-46-4
Cat. No. B2835523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
CAS912760-46-4
Molecular FormulaC14H7Cl2FN2OS
Molecular Weight341.18
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)F
InChIInChI=1S/C14H7Cl2FN2OS/c15-9-5-6-10(16)12-11(9)18-14(21-12)19-13(20)7-1-3-8(17)4-2-7/h1-6H,(H,18,19,20)
InChIKeyWNRJDVIIHKLUKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide (CAS 912760-46-4): Compound Class and Basic Characteristics


N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a synthetic small molecule belonging to the benzothiazole amide class. It features a 4,7-dichloro-substituted benzothiazole core linked to a 4-fluorobenzamide moiety [1]. The compound has a molecular weight of 341.2 g/mol and a molecular formula of C14H7Cl2FN2OS [1]. The combination of electron-withdrawing chlorine substituents on the benzothiazole ring and a para-fluorophenyl group contributes to a distinct electronic and steric profile compared to non-halogenated or mono-substituted analogs. This profile makes it a relevant candidate for structure-activity relationship (SAR) studies and early-stage drug discovery programs focusing on oncology and anti-inflammatory indications [2].

Procurement Alert: Why Generic Substitution is Not Advisable for Benzothiazole Amide Derivatives like N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide


The biological and pharmacological activity of N-1,3-benzothiazol-2-ylbenzamide derivatives is highly sensitive to the specific pattern of substitution on both the benzothiazole and benzamide rings. A class-level evaluation showed that antiproliferative potency against HepG2 and MCF-7 cell lines varied dramatically across a series, with the most active compound (1k) inducing prominent proapoptotic effects, while other close analogs did not [1]. Therefore, substituting the 4,7-dichloro pattern or the 4-fluorobenzamide group would be expected to produce a compound with a different, and likely uncharacterized, activity profile. The specific combination of substituents in N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide creates a unique chemical structure that cannot be assumed to be functionally equivalent to other in-class compounds without direct experimental validation.

Quantitative Differentiation Data for N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide (CAS 912760-46-4)


Physicochemical Differentiation: Enhanced Lipophilicity for Membrane Permeability

The target compound exhibits a computed LogP (XLogP3-AA) of 4.9 [1], which is significantly higher than unsubstituted benzothiazole-2-yl benzamides. This increased lipophilicity is driven by the presence of three halogen substituents, which is expected to enhance passive membrane permeability and influence pharmacokinetic distribution compared to less lipophilic analogs.

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) and Oral Bioavailability Potential

The compound has a topological polar surface area (TPSA) of 70.2 Ų [1]. This value is well within the favorable range (<140 Ų) for oral bioavailability, aligning with the Veber rules. For comparison, some analogs with additional polar substituents may exhibit higher TPSA values (>90 Ų), potentially compromising their passive oral absorption.

Drug-likeness Oral Bioavailability Physicochemical Property

Antiproliferative Activity Gap: Evidence for Substituent-Dependent Potency in the Benzothiazole Amide Class

While no direct antiproliferative data was found for the target compound, a class-level study on N-1,3-benzothiazol-2-ylbenzamides demonstrated that minor structural changes lead to large potency differences. One lead compound, 1k, showed a strong proapoptotic effect on MCF-7 cells, whereas other derivatives in the same series did not [1]. This confirms that the specific 4,7-dichloro and 4-fluoro substitution pattern will give a distinct, currently uncharacterized activity profile.

Anticancer Apoptosis SAR

Best Application Scenarios for N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide Based on Evidence


SAR Probe in Oncology Drug Discovery to Explore Halogen Effects

The compound's distinct 4,7-dichloro and 4-fluorobenzamide substitution pattern makes it an ideal chemical probe in SAR studies. Research teams can use it to quantify the contribution of this specific halogen arrangement to antiproliferative activity, apoptosis induction, or target binding, directly testing hypotheses generated from the class-level SAR study by Corbo et al. [1].

Physicochemical Benchmark Standard for ADME Assays

With a computed LogP of 4.9 and a TPSA of 70.2 Ų [2], this compound serves as a benchmark for evaluating the passive permeability and solubility of mid-to-high lipophilicity benzothiazole amides. It can be used as a calibration standard in PAMPA or Caco-2 permeability assays to contextualize the behavior of other compounds in the series.

Starting Point for Rational Prodrug or Deuterated Analog Design

The compound's favorable TPSA suggests good intrinsic membrane permeability, but its high LogP could lead to metabolic liability. This profile makes it a strategic starting point for a medicinal chemistry program aiming to design prodrugs or deuterated analogs that retain permeability while improving metabolic stability [2].

Quote Request

Request a Quote for N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.